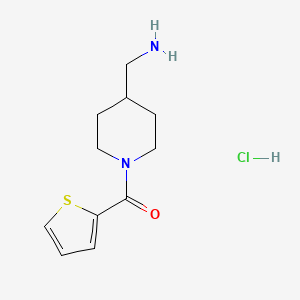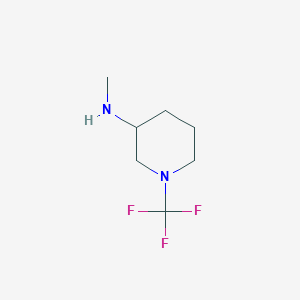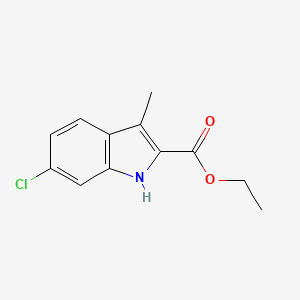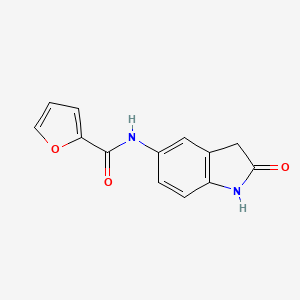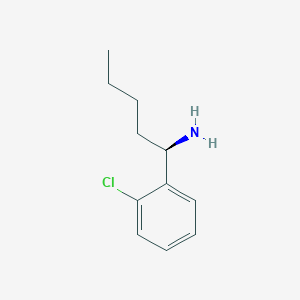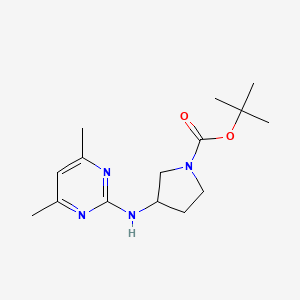![molecular formula C17H27BrN4O3Si B13974356 2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13974356.png)
2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide is a complex organic compound with a unique structure that combines bromine, hydroxy, methyl, trimethylsilyl, and pyrrolo[2,3-b]pyrazine groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide involves multiple steps, starting from readily available starting materials. The key steps typically include:
Bromination: Introduction of the bromine atom into the pyrrolo[2,3-b]pyrazine ring.
Hydroxylation: Addition of the hydroxy group to the 1-hydroxy-2-methylpropan-2-yl moiety.
Trimethylsilylation: Incorporation of the trimethylsilyl group to enhance stability and solubility.
Carboxamidation: Formation of the carboxamide group to complete the structure.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a hydrocarbon. Substitution reactions can result in a variety of functionalized derivatives.
科学研究应用
2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxy group play crucial roles in binding to target proteins or enzymes, modulating their activity. The trimethylsilyl group enhances the compound’s stability and solubility, facilitating its biological activity.
相似化合物的比较
Similar Compounds
2-Bromo-2-methylpropane: A simpler brominated compound with different applications.
2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide: Shares some structural similarities but lacks the pyrrolo[2,3-b]pyrazine ring.
Uniqueness
2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide is unique due to its complex structure, which combines multiple functional groups and a heterocyclic ring
属性
分子式 |
C17H27BrN4O3Si |
|---|---|
分子量 |
443.4 g/mol |
IUPAC 名称 |
2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-b]pyrazine-7-carboxamide |
InChI |
InChI=1S/C17H27BrN4O3Si/c1-17(2,10-23)21-16(24)12-9-22(11-25-6-7-26(3,4)5)15-14(12)20-13(18)8-19-15/h8-9,23H,6-7,10-11H2,1-5H3,(H,21,24) |
InChI 键 |
HCYBNYLZWLXOHD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CO)NC(=O)C1=CN(C2=NC=C(N=C12)Br)COCC[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2,6-Dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13974273.png)
